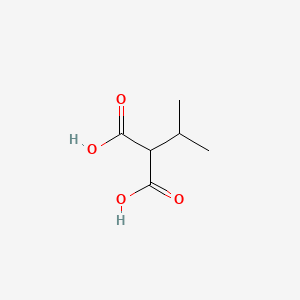

Isopropylmalonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120711. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(2)4(5(7)8)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEUFPARIOFOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208845 | |

| Record name | Isopropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-79-6 | |

| Record name | 2-(1-Methylethyl)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ECG2M39FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Isopropylmalonic Acid in Leucine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of isopropylmalonic acid and its isomers in the biosynthesis of the essential amino acid, leucine. Leucine biosynthesis is a vital metabolic pathway in bacteria, archaea, fungi, and plants, making its components attractive targets for the development of novel antimicrobial agents and herbicides. This document provides a detailed overview of the core enzymatic steps involving this compound, comprehensive tables of quantitative enzyme kinetic data, detailed experimental protocols, and logical diagrams of the biochemical pathway and experimental workflows.

The Isopropylmalate Pathway: A Core Component of Leucine Biosynthesis

The synthesis of L-leucine from α-ketoisovalerate, the precursor derived from valine metabolism, proceeds through a dedicated pathway known as the isopropylmalate pathway. This pathway elongates the carbon chain of α-ketoisovalerate by one carbon, utilizing acetyl-CoA. The key intermediates in this transformation are the isomers of this compound: 2-isopropylmalate and 3-isopropylmalate. The conversion of α-ketoisovalerate to α-ketoisocaproate, the direct precursor of leucine, is catalyzed by three key enzymes that act sequentially.

The overall transformation can be summarized as follows:

α-Ketoisovalerate + Acetyl-CoA → 2-Isopropylmalate → 3-Isopropylmalate → α-Ketoisocaproate + CO₂

This is followed by a final transamination step to yield L-leucine.

Key Enzymes and Their Biochemical Transformations

The core of the isopropylmalate pathway is defined by the sequential action of three enzymes that produce, isomerize, and consume the isomers of this compound.

2-Isopropylmalate Synthase (EC 2.3.3.13)

2-Isopropylmalate synthase, also known as α-isopropylmalate synthase (α-IPMS), catalyzes the first committed step in leucine biosynthesis. It performs a Claisen condensation reaction between the methyl group of acetyl-CoA and the carbonyl carbon of α-ketoisovalerate to form (2S)-2-isopropylmalate. This reaction is a critical regulatory point in the pathway, as the enzyme is subject to feedback inhibition by the end product, L-leucine.[1][2]

Reaction: Acetyl-CoA + 3-Methyl-2-oxobutanoate + H₂O ⇌ (2S)-2-Isopropylmalate + CoA

Isopropylmalate Isomerase (EC 4.2.1.33)

Isopropylmalate isomerase, also referred to as isopropylmalate dehydratase or LeuCD, catalyzes the stereospecific isomerization of 2-isopropylmalate to 3-isopropylmalate.[3] This reaction proceeds through an intermediate, 2-isopropylmaleate, via a dehydration-hydration mechanism. The enzyme is typically a heterodimer composed of a large subunit (LeuC) and a small subunit (LeuD).[3]

Overall Reaction: (2S)-2-Isopropylmalate ⇌ (2R,3S)-3-Isopropylmalate

3-Isopropylmalate Dehydrogenase (EC 1.1.1.85)

3-Isopropylmalate dehydrogenase, or β-isopropylmalate dehydrogenase (β-IPMDH), catalyzes the final step in the formation of the α-keto acid precursor of leucine. This enzyme carries out the NAD⁺-dependent oxidative decarboxylation of 3-isopropylmalate to produce 4-methyl-2-oxopentanoate (α-ketoisocaproate).

Reaction: (2R,3S)-3-Isopropylmalate + NAD⁺ → 4-Methyl-2-oxopentanoate + CO₂ + NADH + H⁺

Quantitative Data Presentation

The following tables summarize the available quantitative kinetic data for the key enzymes in the isopropylmalate pathway from various organisms.

Table 1: Kinetic Parameters of 2-Isopropylmalate Synthase

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol min⁻¹ mg⁻¹) | Reference |

| Saccharomyces cerevisiae | α-Ketoisovalerate | 16 | - | - | [1] |

| Acetyl-CoA | 9 | - | - | [1] | |

| Brassica juncea (Bju.IPMS1-A1) | 2-OIV | 309 ± 31 | 1.83 ± 0.05 | 0.89 ± 0.02 | [4] |

| Acetyl-CoA | 24 ± 3 | 1.96 ± 0.03 | 0.95 ± 0.01 | [4] | |

| Brassica juncea (Bju.IPMS1-A2) | 2-OIV | 321 ± 38 | 1.99 ± 0.07 | 0.97 ± 0.03 | [4] |

| Acetyl-CoA | 29 ± 5 | 2.11 ± 0.05 | 1.03 ± 0.02 | [4] | |

| Brassica juncea (Bju.IPMS1-B1) | 2-OIV | 344 ± 34 | 2.02 ± 0.06 | 0.98 ± 0.03 | [4] |

| Acetyl-CoA | 31 ± 4 | 2.24 ± 0.04 | 1.09 ± 0.02 | [4] | |

| Brassica juncea (Bju.IPMS1-B2) | 2-OIV | 315 ± 42 | 1.94 ± 0.08 | 0.94 ± 0.04 | [4] |

| Acetyl-CoA | 27 ± 6 | 2.05 ± 0.06 | 1.00 ± 0.03 | [4] |

Table 2: Kinetic Parameters of 3-Isopropylmalate Dehydrogenase

| Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | V_max_ (µmol min⁻¹ mg⁻¹) | Reference |

| Arabidopsis thaliana (AtIPMDH3) | 3-Isopropylmalate | 9.2 | 543 | 4.98 | [5] |

| Escherichia coli | 3-Isopropylmalate | 105 | 4140 (69 s⁻¹) | - | [6] |

| NAD⁺ | 321 | - | - | [6] |

Note: Comprehensive quantitative kinetic data for isopropylmalate isomerase (LeuCD) is not as readily available in a consolidated format in the reviewed literature. Further targeted biochemical studies are required to fully characterize the kinetic parameters of this enzyme from various species.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in the isopropylmalate pathway.

Recombinant Expression and Purification of Leucine Biosynthesis Enzymes

Objective: To produce and purify recombinant 2-isopropylmalate synthase, isopropylmalate isomerase, or 3-isopropylmalate dehydrogenase for in vitro characterization.

Methodology:

-

Cloning: The gene encoding the target enzyme is amplified by PCR from the genomic DNA of the source organism. The amplified product is then cloned into a suitable expression vector, such as pET-28a(+) or pETM-11, which often incorporates an N-terminal or C-terminal polyhistidine (His₆) tag to facilitate purification.[3][7]

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Cells are lysed by sonication on ice or by using a French press.

-

The lysate is clarified by centrifugation to remove cell debris.

-

-

Purification (His-tag Affinity Chromatography):

-

The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The recombinant protein is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

-

Purity and Concentration Determination:

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The protein concentration is determined using a standard method such as the Bradford protein assay.[8]

-

Enzyme Activity Assays

4.2.1. 2-Isopropylmalate Synthase Activity Assay (DTNB-based)

Principle: The activity of 2-isopropylmalate synthase is determined by measuring the rate of Coenzyme A (CoA) release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, that absorbs at 412 nm.[7]

Protocol:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 20 mM KCl, 0.2 mM acetyl-CoA, and 0.5 mM α-ketoisovalerate.

-

Add 0.1 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified 2-isopropylmalate synthase.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity based on the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹cm⁻¹).

4.2.2. 3-Isopropylmalate Dehydrogenase Activity Assay (NADH-based)

Principle: The activity of 3-isopropylmalate dehydrogenase is measured by monitoring the production of NADH, which absorbs light at 340 nm.

Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, and 10 mM MgCl₂.

-

Add a known amount of purified 3-isopropylmalate dehydrogenase.

-

Initiate the reaction by adding the substrate, 3-isopropylmalate (e.g., 1 mM).

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

4.2.3. Isopropylmalate Isomerase Activity Assay

Principle: The activity of isopropylmalate isomerase can be measured in a coupled assay with 3-isopropylmalate dehydrogenase. The formation of 3-isopropylmalate by the isomerase is immediately converted to α-ketoisocaproate by the dehydrogenase, with the concomitant production of NADH, which is monitored at 340 nm.

Protocol:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM NAD⁺, 10 mM MgCl₂, and an excess of purified 3-isopropylmalate dehydrogenase.

-

Add a known amount of purified isopropylmalate isomerase.

-

Initiate the reaction by adding the substrate, 2-isopropylmalate (e.g., 1 mM).

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of NADH production is directly proportional to the activity of isopropylmalate isomerase.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

References

- 1. α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural studies on the enzyme complex isopropylmalate isomerase (LeuCD) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of isopropylmalate isomerase synthesis in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transient kinetic studies reveal isomerization steps along the kinetic pathway of Thermus thermophilus 3-isopropylmalate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. Regulation of isopropylmalate isomerase synthesis in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Isopropylmalonic Acid: A Key Intermediate in Fungal Leucine Biosynthesis and a Target for Novel Antifungals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylmalonic acid and its isomer, α-isopropylmalate (α-IPM), are crucial intermediates in the fungal metabolic pathway for leucine biosynthesis. This pathway, absent in humans, represents a promising target for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the enzymatic steps involving this compound, the genetic regulation of the pathway, and detailed experimental protocols for its study. Quantitative data on enzyme kinetics are presented to facilitate comparative analysis and aid in the design of targeted drug discovery programs.

Introduction

The biosynthesis of the essential amino acid leucine in fungi proceeds through a dedicated pathway that diverges from the valine biosynthesis pathway at the level of α-ketoisovalerate. A series of enzymatic reactions, initiated by the condensation of acetyl-CoA and α-ketoisovalerate, leads to the formation of leucine. This compound, in its isomeric form α-isopropylmalate, is a central metabolite in this pathway, serving as the substrate for a key isomerization reaction. The enzymes responsible for the synthesis and conversion of α-isopropylmalate are unique to fungi, plants, and prokaryotes, making them attractive targets for the development of selective antifungal agents.[1][2] Understanding the intricacies of this pathway is therefore of significant interest to researchers in mycology, biochemistry, and drug development.

The Leucine Biosynthesis Pathway: A Focus on this compound

The core of the leucine-specific biosynthesis pathway involves three key enzymes that catalyze the conversion of α-ketoisovalerate to β-isopropylmalate, with α-isopropylmalate (an isomer of this compound) as the central intermediate.

α-Isopropylmalate Synthase (EC 2.3.3.13)

The first committed step in leucine biosynthesis is the condensation of α-ketoisovalerate and acetyl-CoA to form α-isopropylmalate. This reaction is catalyzed by α-isopropylmalate synthase, encoded by the LEU4 and LEU9 genes in Saccharomyces cerevisiae and the leuC gene in Aspergillus fumigatus.[3][4] This enzyme is a primary site of regulation for the entire pathway.

Isopropylmalate Isomerase (EC 4.2.1.33)

α-Isopropylmalate is then isomerized to β-isopropylmalate by the enzyme isopropylmalate isomerase. This enzyme, encoded by the LEU1 gene in S. cerevisiae, catalyzes a dehydration and subsequent hydration reaction, analogous to the function of aconitase in the citric acid cycle.[5]

β-Isopropylmalate Dehydrogenase (EC 1.1.1.85)

The final step in this three-enzyme sequence is the oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate, catalyzed by β-isopropylmalate dehydrogenase. This enzyme is encoded by the LEU2 gene in S. cerevisiae and the leuB or leu2B gene in other fungi.[6][7] α-Ketoisocaproate is then transaminated to yield leucine.

Pathway Regulation

The leucine biosynthesis pathway is tightly regulated to ensure a sufficient supply of this essential amino acid while avoiding wasteful overproduction. Regulation occurs at both the transcriptional and enzymatic levels.

Transcriptional Regulation

In Saccharomyces cerevisiae and other fungi, the expression of the LEU genes is controlled by the transcriptional activator Leu3p (or its homolog LeuB in Aspergillus species).[5] The activity of Leu3p is modulated by the intracellular concentration of the intermediate α-isopropylmalate, which acts as a co-activator.[5] In the absence of α-isopropylmalate, Leu3p can act as a repressor.[5]

Allosteric Regulation

The activity of α-isopropylmalate synthase is allosterically inhibited by the end-product of the pathway, leucine.[4][8] This feedback inhibition provides a rapid mechanism to control the metabolic flux into the pathway in response to changing cellular needs for leucine.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes in the fungal leucine biosynthesis pathway. These data are essential for building kinetic models of the pathway and for designing enzyme inhibitors.

| Fungus | Enzyme | Substrate | Km (µM) | Reference |

| Saccharomyces sp. | α-Isopropylmalate Synthase | α-Ketoisovalerate | 16 | [4][8] |

| Saccharomyces sp. | α-Isopropylmalate Synthase | Acetyl-CoA | 9 | [4][8] |

| Candida maltosa | β-Isopropylmalate Dehydrogenase | β-Isopropylmalate | 420 | [9] |

| Candida maltosa | β-Isopropylmalate Dehydrogenase | NAD+ | 340 | [9] |

Table 1: Michaelis-Menten Constants (Km) for Leucine Biosynthesis Enzymes.

| Fungus | Enzyme | Inhibitor | Ki (mM) | Type of Inhibition | Reference |

| Saccharomyces cerevisiae | α-Isopropylmalate Synthase I (long form) | L-Leucine | ~0.1 | Mixed | [1][8] |

| Saccharomyces cerevisiae | α-Isopropylmalate Synthase I (short form) | L-Leucine | ~0.4 | Mixed | [1] |

| Saccharomyces cerevisiae | α-Isopropylmalate Synthase II | L-Leucine | ~1 | Mixed | [1] |

| Candida maltosa | β-Isopropylmalate Dehydrogenase | L-Valine | 1.84 (competitive vs β-IPM) | Competitive/Non-competitive | [9] |

| Candida maltosa | β-Isopropylmalate Dehydrogenase | L-Valine | 5.67 (non-competitive vs NAD+) | Competitive/Non-competitive | [9] |

Table 2: Inhibition Constants (Ki) for Leucine Biosynthesis Enzymes.

Signaling and Logical Relationship Diagrams

Caption: Fungal Leucine Biosynthesis Pathway and its Regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-containing leucine biosynthesis pathway in fungi.

Enzyme Assays

This spectrophotometric assay measures the release of Coenzyme A (CoA) from acetyl-CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs at 412 nm.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.5)

-

KCl (20 mM)

-

Acetyl-CoA (0.2 mM)

-

α-Ketoisovaleric acid (0.5 mM)

-

DTNB (1 mM)

-

Purified or crude enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, KCl, acetyl-CoA, and α-ketoisovaleric acid.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 5 minutes).

-

Stop the reaction by adding absolute ethanol.

-

Add DTNB solution and measure the absorbance at 412 nm.

-

A standard curve using known concentrations of CoA should be prepared to quantify the amount of product formed.

This assay measures the formation of the double bond in the intermediate 2-isopropylmaleate, which absorbs light at 235 nm.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DL-threo-3-isopropylmalic acid (10 mM)

-

Crude or purified cell extract

-

Quartz cuvette

-

UV-Vis Spectrophotometer

Procedure:

-

In a quartz cuvette, mix the assay buffer and the substrate, DL-threo-3-isopropylmalic acid.

-

Initiate the reaction by adding the cell extract.

-

Immediately measure the increase in absorbance at 235 nm over a period of time (e.g., 90 seconds).

-

The rate of change in absorbance can be used to calculate enzyme activity using the molar extinction coefficient of 2-isopropylmaleate (Δε235nm = 4,530 M-1 cm-1).

This spectrophotometric assay monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

β-NADH solution (0.14 mM)

-

Oxaloacetic acid solution (7.6 mM) (Note: This is for the reverse reaction, which is often easier to measure. For the forward reaction, β-isopropylmalate and NAD+ would be used).

-

Purified or crude enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer and β-NADH.

-

Initiate the reaction by adding the enzyme and oxaloacetic acid.

-

Monitor the decrease in absorbance at 340 nm as β-NADH is oxidized to β-NAD+.

-

The rate of absorbance change is proportional to the enzyme activity.

Metabolite Extraction and Analysis

This protocol is for the extraction of polar metabolites, including organic acids like this compound, from fungal mycelium.

Materials:

-

Fungal culture

-

Liquid nitrogen

-

Cold methanol (-30°C)

-

Chloroform

-

Ultrapure water

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Harvest fungal mycelium by filtration and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen mycelium to a fine powder.

-

Extract the powder with a cold methanol:chloroform:water mixture (e.g., 1:1:0.9 v/v/v).

-

Vortex vigorously and centrifuge to separate the phases.

-

The upper aqueous phase, containing polar metabolites, is collected.

-

The extract can be concentrated by freeze-drying and stored at -80°C until analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and other pathway intermediates.

Instrumentation:

-

High-performance liquid chromatograph (HPLC)

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., mobile phase).

-

Inject the sample onto the HPLC system.

-

Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the target metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each compound.

-

Quantification is achieved by comparing the peak areas to those of a standard curve prepared with authentic standards.

Gene Expression Analysis

This method is used to quantify the expression levels of the LEU genes in response to different growth conditions or genetic modifications.

Materials:

-

Fungal mycelium

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for LEU genes and a reference gene

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from fungal mycelium using a suitable method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA template using reverse transcriptase.

-

Perform qPCR using the cDNA as a template, gene-specific primers, and a qPCR master mix.

-

Relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target genes to a stably expressed reference gene.[3]

Experimental and Logical Workflows

Caption: Workflow for Creating a Fungal Gene Deletion Mutant.

Conclusion and Future Directions

This compound is a pivotal intermediate in the fungal leucine biosynthesis pathway, a pathway that holds significant promise as a target for novel antifungal therapies. This guide has provided a detailed overview of the enzymes and regulatory mechanisms involved, along with a compilation of quantitative kinetic data and essential experimental protocols. Further research should focus on a more comprehensive characterization of the kinetic properties of the pathway's enzymes from a wider range of pathogenic fungi. Elucidating the three-dimensional structures of these enzymes will be crucial for structure-based drug design. Moreover, advanced techniques such as metabolic flux analysis using stable isotope labeling will provide a more dynamic understanding of the pathway's regulation and its interaction with other metabolic networks. Such knowledge will be invaluable for the development of effective and specific inhibitors of fungal growth.

References

- 1. rsc.org [rsc.org]

- 2. Gel Shift Assay of Nuclear Extracts from Histoplasma capsulatum Demonstrates the Presence of Several DNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophoretic mobility shift scanning using an automated infrared DNA sequencer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Isopropylmalate Synthase from Yeast: Purification, Kinetic Studies, and Effect of Ligands on Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling multi-enzyme activities of Aspergillus niger strains growing on various agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-isopropylmalate synthase from yeast: purification, kinetic studies, and effect of ligands on stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Discovery and Characterization of Isopropylmalonic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylmalonic acid, existing as two key isomers, 2-isopropylmalonic acid and 3-isopropylmalonic acid, represents a critical node in plant primary metabolism. As a central intermediate in the biosynthesis of the essential amino acid leucine, its study provides fundamental insights into plant growth, development, and responses to environmental cues. Furthermore, the evolutionary linkage of the leucine biosynthesis pathway to the production of specialized metabolites, such as glucosinolates in Brassicales, positions this compound at a metabolic crossroads of significant interest for crop improvement and the discovery of novel bioactive compounds. This technical guide provides a comprehensive overview of the discovery, characterization, and analysis of this compound in the plant kingdom, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated metabolic pathways.

Discovery and Biological Role

The identification of this compound in plants is intrinsically linked to the elucidation of the leucine biosynthetic pathway. Early research established that this pathway in plants mirrors the one found in bacteria and yeast. The dedicated step in leucine biosynthesis is the condensation of α-ketoisovalerate and acetyl-CoA to form 2-isopropylmalate, a reaction catalyzed by isopropylmalate synthase (IPMS). This is subsequently isomerized to 3-isopropylmalate by isopropylmalate isomerase (IPMI), which is then oxidatively decarboxylated by isopropylmalate dehydrogenase (IPMDH) to yield α-ketoisocaproate, the direct precursor of leucine.[1][2][3]

The significance of this pathway extends beyond primary metabolism. In plants of the order Brassicales, such as Arabidopsis thaliana, enzymes of the leucine biosynthesis pathway have been duplicated and have evolved to function in the production of glucosinolates, a class of nitrogen- and sulfur-containing secondary metabolites involved in plant defense.[4] This evolutionary connection underscores the metabolic plasticity of plants and highlights the isopropylmalate pathway as a source of enzymatic machinery for the generation of chemical diversity.

Key Enzymes in this compound Metabolism:

-

Isopropylmalate Synthase (IPMS): Catalyzes the formation of 2-isopropylmalonic acid from α-ketoisovalerate and acetyl-CoA.[1]

-

Isopropylmalate Isomerase (IPMI): Catalyzes the reversible isomerization of 2-isopropylmalonic acid to 3-isopropylmalonic acid.[5][6]

-

Isopropylmalate Dehydrogenase (IPMDH): Catalyzes the oxidative decarboxylation of 3-isopropylmalonic acid.[4]

Quantitative Analysis of this compound in Plants

The concentration of this compound in plant tissues is generally low, reflecting its transient nature as a metabolic intermediate. However, genetic mutations or environmental stress can lead to its accumulation. The following table summarizes available quantitative data for this compound in plant tissues.

| Plant Species | Tissue | Condition | 2-Isopropylmalonic Acid Concentration (mg/g dry weight) | 3-Isopropylmalonic Acid Concentration | Reference |

| Arabidopsis thaliana (ipmi lsu1-1 mutant) | Leaves | Mutant | 0.02 | Not Reported | [7] |

| Arabidopsis thaliana (ipmi lsu1-3 mutant) | Leaves | Mutant | 0.42 | Not Reported | [7] |

| Arabidopsis thaliana (wild-type) | Leaves | Wild-type | Undetectable | Not Reported | [7] |

| Malus sieversii | Leaves | Low-temperature stress | Accumulated | Accumulated |

Note: Data for Malus sieversii indicates accumulation under stress, but specific quantitative values were not provided in the initial findings.

Experimental Protocols

The accurate quantification of this compound from complex plant matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.

Protocol 1: Extraction of Organic Acids for LC-MS Analysis

This protocol is a general method suitable for the extraction of a broad range of organic acids, including this compound, from plant tissues.

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

80% Methanol (HPLC grade), pre-chilled to -80°C

-

Homogenizer (e.g., bead beater, mortar and pestle)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Sample Preparation: Weigh 50-100 mg of frozen plant tissue in a pre-chilled tube. It is critical to keep the tissue frozen to quench metabolic activity.

-

Homogenization: Add 1 mL of pre-chilled 80% methanol to the tissue. Homogenize thoroughly on ice.

-

Extraction: Incubate the homogenate at -20°C for 1 hour to precipitate proteins and other macromolecules.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Analysis: The sample is now ready for LC-MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: Derivatization of Organic Acids for GC-MS Analysis

For GC-MS analysis, polar organic acids like this compound require derivatization to increase their volatility. A common two-step derivatization process involving methoximation followed by silylation is described below.

Materials:

-

Dried organic acid extract (from Protocol 1 or other extraction methods)

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC-MS vials with inserts

Procedure:

-

Drying: Ensure the extracted sample is completely dry. This can be achieved using a vacuum concentrator (e.g., SpeedVac).

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex for 1 minute and incubate at 30°C for 90 minutes. This step protects aldehyde and ketone groups.

-

Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Vortex for 1 minute and incubate at 37°C for 30 minutes. This step replaces acidic protons with trimethylsilyl (TMS) groups.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving this compound.

Conclusion and Future Directions

This compound, as a key intermediate in leucine biosynthesis, is fundamental to plant life. Its discovery and characterization have been pivotal in understanding plant primary metabolism and its evolutionary diversification into specialized metabolic pathways. The analytical protocols detailed in this guide provide a robust framework for the accurate quantification of 2- and 3-isopropylmalonic acid, enabling researchers to investigate their roles in various physiological and stress-related processes.

Future research should focus on expanding the quantitative analysis of this compound to a wider range of plant species, particularly in staple crops, to understand its role in yield and nutritional quality. Investigating the flux through the isopropylmalate pathway under different environmental conditions will provide deeper insights into plant metabolic responses to stress. Furthermore, exploring the regulatory mechanisms that control the partitioning of metabolic intermediates between primary and specialized metabolism holds promise for the targeted engineering of plants with enhanced nutritional value or disease resistance. The methodologies and information presented herein serve as a valuable resource for scientists and professionals engaged in these exciting areas of plant science and drug discovery.

References

- 1. Fundamental plant chemicals trace back to bacteria – UW–Madison News [news.wisc.edu]

- 2. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Two Arabidopsis Genes (IPMS1 and IPMS2) Encode Isopropylmalate Synthase, the Branchpoint Step in the Biosynthesis of Leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Evolution of Isopropylmalate Dehydrogenases in the Leucine and Glucosinolate Pathways of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Functional specification of Arabidopsis isopropylmalate isomerases in glucosinolate and leucine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arabidopsis thaliana encodes a bacterial-type heterodimeric isopropylmalate isomerase involved in both Leu biosynthesis and the Met chain elongation pathway of glucosinolate formation - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 2-isopropylmalonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-isopropylmalonic acid. It includes tabulated data for key properties, detailed experimental protocols for its synthesis, and a workflow diagram to illustrate the synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2-Isopropylmalonic acid, also known as 2-propan-2-ylpropanedioic acid, is a dicarboxylic acid derivative of malonic acid.[1] Its fundamental properties are summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | White crystalline powder or crystal | [2] |

| Melting Point | 90-93 °C | [2][3] |

| Boiling Point | 315.4 ± 25.0 °C (Predicted) | [2] |

| Solubility | Soluble in water, alcohol, and ketone solvents; Insoluble in non-polar solvents | [2] |

| pKa₁ | 2.94 (at 25 °C) | [2] |

| pKa₂ | 5.88 (at 25 °C) | [2] |

Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-propan-2-ylpropanedioic acid | [1] |

| CAS Number | 601-79-6 | [1] |

| PubChem CID | 69037 | [1] |

| Synonyms | Isopropylmalonic acid, Propanedioic acid, (1-methylethyl)- | [1] |

Synthesis of 2-Isopropylmalonic Acid

The synthesis of 2-isopropylmalonic acid is typically achieved through a two-step process: the alkylation of diethyl malonate to form diethyl isopropylmalonate, followed by the hydrolysis of the resulting ester.

Synthesis Workflow

Caption: Synthesis workflow for 2-isopropylmalonic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl Isopropylmalonate

This procedure details the alkylation of diethyl malonate with isopropyl bromide to yield diethyl isopropylmalonate.

-

Materials:

-

Diethyl malonate

-

Sodium ethoxide solution (21 wt. % in ethanol)

-

2-Bromopropane (Isopropyl bromide)

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 21 wt. % sodium ethoxide (245 mL, 0.6 M), add diethyl malonate (80 mL, 0.5 M). A white precipitate will form immediately.

-

Heat the mixture to reflux. The white precipitate should dissolve during this process.

-

Add 2-bromopropane (70 mL, 0.75 M) dropwise over 30-45 minutes.

-

Continue refluxing for over 10 hours.

-

After cooling to room temperature, evaporate the solvent in vacuo.

-

Dissolve the residue in diethyl ether and wash with a saturated NH₄Cl solution.

-

Dry the organic layer with MgSO₄, filter, and evaporate in vacuo to yield diethyl isopropylmalonate as a pale brown oil. The crude product can often be used directly in the next step.

-

Step 2: Hydrolysis of Diethyl Isopropylmalonate to 2-Isopropylmalonic Acid

This is a general procedure for the acid-catalyzed hydrolysis of a dialkyl malonate, which can be adapted for diethyl isopropylmalonate.

-

Materials:

-

Diethyl isopropylmalonate

-

Aqueous sulfuric acid (dilute)

-

Water

-

-

Procedure:

-

Prepare an aqueous mixture of diethyl isopropylmalonate and a dilute solution of sulfuric acid.

-

Heat the mixture to a temperature between 50 and 70 °C under sub-atmospheric pressure. This allows for the distillation of the ethanol formed during the hydrolysis.

-

Continue heating at a temperature below 70 °C to evaporate water and concentrate the 2-isopropylmalonic acid product.

-

Cool the concentrated mixture to induce crystallization of the 2-isopropylmalonic acid.

-

Isolate the crystalline product by filtration.

-

Analytical Methods

Detailed and validated analytical methods specifically for the characterization and quantification of 2-isopropylmalonic acid are not extensively reported in the reviewed literature. However, standard analytical techniques for carboxylic acids can be applied. These may include:

-

Titration: To determine the pKa values and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) may be suitable after derivatization to increase volatility.

It is important to note that analytical data, particularly from chromatographic methods like HPLC and GC-MS, is more readily available for the related compound, 2-isopropylmalic acid (C₇H₁₂O₅). Researchers should exercise caution to not misinterpret data from this distinct compound.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathways of 2-isopropylmalonic acid. The majority of research on related compounds focuses on 2-isopropylmalic acid, which is an intermediate in the biosynthesis of the amino acid leucine.[4] Any biological roles attributed to "isopropylmalic acid" should be carefully scrutinized to confirm the specific isomer being discussed. No specific signaling pathways involving 2-isopropylmalonic acid have been identified in the reviewed literature.

Safety Information

2-Isopropylmalonic acid is classified with the following GHS hazard statements:

-

H301: Toxic if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

References

- 1. researchgate.net [researchgate.net]

- 2. Exposome-Explorer - 2-Isopropylmalic acid (Compound) [exposome-explorer.iarc.fr]

- 3. Reduction of aluminum toxicity by 2-isopropylmalic acid in the budding yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Isopropylmalonic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for the isomers of isopropylmalonic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction to this compound Isomers

This compound is a dicarboxylic acid with the molecular formula C₇H₁₂O₅. In nature, it primarily exists as two positional isomers: 2-isopropylmalonic acid and 3-isopropylmalonic acid. These isomers play a significant role as intermediates in the biosynthesis of the essential amino acid L-leucine. Their presence and concentration can vary across different biological systems, including plants, fungi, and bacteria.

Natural Distribution of this compound Isomers

The distribution of 2- and 3-isopropylmalonic acid is widespread in nature, consistent with their role in a fundamental metabolic pathway.

2-Isopropylmalonic Acid (α-Isopropylmalic Acid)

2-Isopropylmalonic acid is the more commonly reported isomer and has been identified in a diverse range of organisms:

-

Plants: This isomer is found in various fruits, including kiwi, pineapple, papaya, mango, and passion fruit.[1] It has also been reported in other plant species such as Sorbus aucuparia and Lotus burttii.[2]

-

Fungi: A variety of mushrooms, such as shiitake, oyster mushroom, and chanterelle, contain 2-isopropylmalonic acid.[1] It has also been identified in endophytic fungi.[3]

-

Bacteria: 2-Isopropylmalonic acid is a known metabolite in bacteria such as Acetobacter and Escherichia coli.[1][2]

-

Humans: It is a regularly occurring organic acid in the urine of healthy individuals and its levels can be elevated during fasting and diabetic ketoacidosis.[1]

3-Isopropylmalonic Acid (β-Isopropylmalic Acid)

The documented natural occurrence of 3-isopropylmalonic acid is less extensive but is confirmed in the following sources:

-

Wine: Both 2- and 3-isopropylmalonic acid have been identified and quantified in red and white wines, where they contribute to the overall organic acid profile and taste.[4][5]

-

Biosynthetic Intermediate: As a key intermediate in the leucine biosynthesis pathway, 3-isopropylmalonic acid is present in organisms that synthesize this amino acid, including various bacteria and fungi like Saccharomyces cerevisiae.[4]

Quantitative Data on this compound Isomers

Quantitative analysis has been performed on these isomers, particularly in the context of food and beverage chemistry. The following table summarizes the available quantitative data.

| Isomer | Natural Source | Concentration Range | Reference |

| 2-Isopropylmalonic Acid | Italian Wines (Red and White) | 6.7 - 41.6 mg/L | [3] |

| 3-Isopropylmalonic Acid | Italian Wines (Red and White) | 0.56 - 4.13 mg/L | [3] |

Further research is required to quantify the concentrations of these isomers in a broader range of plant, fungal, and bacterial species.

Biosynthesis of this compound Isomers

Both 2- and 3-isopropylmalonic acid are key intermediates in the L-leucine biosynthesis pathway. This pathway is essential for organisms that cannot obtain sufficient leucine from their environment.

The biosynthesis begins with the condensation of α-ketoisovalerate (a derivative of valine) and acetyl-CoA to form 2-isopropylmalate. This is followed by an isomerization to 3-isopropylmalate, which is then oxidatively decarboxylated to α-ketoisocaproate, the direct precursor to leucine.

Key Enzymes in the Pathway

-

α-Isopropylmalate synthase (LeuA): Catalyzes the initial condensation reaction to form 2-isopropylmalate.

-

Isopropylmalate isomerase (LeuCD): A two-subunit enzyme that facilitates the conversion of 2-isopropylmalate to 3-isopropylmalate via an intermediate, 2-isopropylmaleate.

-

β-Isopropylmalate dehydrogenase (LeuB): Catalyzes the NAD⁺-dependent oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate.

Signaling Pathway Diagram

The following diagram illustrates the core steps of the L-leucine biosynthesis pathway, highlighting the roles of 2- and 3-isopropylmalonic acid.

Experimental Protocols

The accurate identification and quantification of this compound isomers require robust analytical methodologies. The following sections detail common experimental protocols.

Extraction of this compound from Natural Sources

5.1.1. From Liquid Samples (e.g., Wine, Microbial Culture Supernatant)

-

Sample Preparation: Centrifuge the sample to remove any particulate matter.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with deionized water to remove sugars and other highly polar compounds.

-

Elute the organic acids with methanol or acetonitrile.

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).

5.1.2. From Solid Samples (e.g., Plant Material, Fungal Mycelia)

-

Sample Preparation: Lyophilize and grind the sample to a fine powder.

-

Solvent Extraction:

-

Suspend the powdered sample in a methanol/water mixture (e.g., 80:20 v/v).

-

Sonciate the mixture for 30 minutes in an ice bath.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet for exhaustive extraction.

-

-

Purification:

-

Combine the supernatants and evaporate the methanol under reduced pressure.

-

Perform liquid-liquid extraction on the remaining aqueous phase using ethyl acetate.

-

Collect the ethyl acetate phase.

-

-

Solvent Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness and reconstitute the residue as described above.

Analytical Methods

5.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the analysis of this compound isomers due to its high sensitivity and selectivity.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to ensure the analytes are in their protonated form.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Temperature: Column oven maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting carboxylic acids.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan for untargeted analysis.

-

Key m/z transitions for MRM:

-

2- and 3-Isopropylmalonic acid: Precursor ion [M-H]⁻ at m/z 175.06, with characteristic product ions for fragmentation.

-

-

5.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of these isomers, but it requires a derivatization step to increase their volatility.

-

Derivatization:

-

Silylation: The dried extract is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. The reaction is typically carried out at 70°C for 30-60 minutes.

-

Esterification: Alternatively, the carboxylic acid groups can be esterified, for example, by reaction with methanol in the presence of an acid catalyst.

-

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at 70°C and ramping up to 300°C.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Full scan to identify the compounds based on their mass spectra and retention times, or SIM for targeted quantification.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the analysis of this compound isomers from a solid biological sample.

Conclusion

The isomers of this compound are integral components of primary metabolism in a wide array of organisms. While their roles in the L-leucine biosynthesis pathway are well-understood, further research into their quantitative distribution across different species and their potential secondary metabolic functions could provide valuable insights for various scientific disciplines. The analytical protocols detailed in this guide offer a robust framework for the continued investigation of these important natural compounds.

References

The Pivotal Role of Isopropylmalonic Acid Analogs in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial secondary metabolism, the generation of novel chemical diversity is paramount for the discovery of new therapeutics and bioactive compounds. While primary metabolites like isopropylmalonic acid are fundamental for cellular processes such as L-leucine biosynthesis, their analogs and derivatives hold significant, yet often underexplored, potential as building blocks for complex secondary metabolites. This technical guide delves into the function of this compound and its analogs in the biosynthesis of microbial secondary metabolites, with a focus on the enzymatic machinery, regulatory networks, and the experimental methodologies required for their study. Although direct incorporation of this compound into a widely characterized secondary metabolite is not extensively documented, this guide will use the well-understood biosynthesis of myxochelin A, a non-ribosomal peptide siderophore, as a model system to illustrate the principles and protocols applicable to the study of hypothetical isopropylmalonate-containing natural products.

Core Concepts: From Primary to Secondary Metabolism

This compound is a key intermediate in the biosynthesis of the essential amino acid L-leucine. The initial and committing step is the condensation of α-ketoisovalerate and acetyl-CoA, catalyzed by α-isopropylmalate synthase (IPMS), encoded by the leuA gene. This enzyme is a crucial node connecting primary metabolism to potential secondary metabolic pathways. Homologs of LeuA found within biosynthetic gene clusters (BGCs) for secondary metabolites are strong indicators that an isopropylmalonate-related moiety may be incorporated into the final product.

The vast majority of microbial secondary metabolites are synthesized by large, multi-enzyme complexes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines utilize a variety of small carboxylic acid building blocks, known as extender units, to construct complex molecular scaffolds. This compound, or more likely its activated thioester form, isopropylmalonyl-CoA, represents a non-canonical extender unit that could introduce unique structural motifs into polyketides or be incorporated into non-ribosomal peptides, leading to novel bioactivities.

Myxochelin A: A Case Study in NRPS-Mediated Secondary Metabolite Biosynthesis

Myxochelins are catecholate-type siderophores produced by myxobacteria to scavenge iron from the environment.[1][2] Myxochelin A is synthesized via a well-characterized NRPS pathway and serves as an excellent model to understand the principles of microbial secondary metabolite production.[1][3]

Biosynthetic Pathway of Myxochelin A

The biosynthesis of myxochelin A is orchestrated by the enzymes encoded in the mxc gene cluster.[1][4] The key enzyme is the NRPS MxcG, which functions as a scaffold for the assembly of the molecule. The pathway can be summarized as follows:

-

Precursor Synthesis: The pathway begins with the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA), by the enzymes MxcC, MxcD, MxcE, and MxcF.[1][4]

-

Activation and Loading: DHBA is activated by the adenylation (A) domain of MxcF and loaded onto its aryl carrier protein (ArCP) domain. L-lysine is activated by the A domain of the NRPS MxcG and tethered to its peptidyl carrier protein (PCP) domain.[3]

-

Condensation: The condensation (C) domain of MxcG catalyzes the formation of amide bonds between two molecules of DHBA and the α- and ε-amino groups of L-lysine.[3]

-

Reduction and Release: The final step is catalyzed by the reductase (Red) domain of MxcG, which reduces the thioester bond, releasing the final product, myxochelin A.[1][4]

Quantitative Data: Myxochelin A Production

The production of myxochelin A can be influenced by fermentation conditions, particularly iron concentration. Quantitative data from literature provides insights into the production capabilities of myxobacteria.

| Producing Organism | Fermentation Condition | Myxochelin A Titer (mg/L) | Reference |

| Angiococcus disciformis An d30 | Low iron concentration (10⁻⁷ M FeCl₃) | 44 | [5] |

| Myxococcus xanthus (heterologous host) | Constitutive pilA promoter | up to 16 (for Pseudochelin A, a derivative) | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of microbial secondary metabolites, using myxochelin A as a representative example.

Fermentation and Extraction of Myxochelins

Objective: To cultivate the producing microorganism and extract the secondary metabolites.

Protocol:

-

Cultivation: The myxobacterial strain (e.g., Corallococcus sp. MCy9049 or a heterologous host like Myxococcus xanthus) is cultivated in a suitable medium (e.g., bufVY/2 medium) containing an adsorber resin (e.g., Amberlite XAD-16) for 7-14 days at 30°C with shaking.[7][8]

-

Harvesting: The cells and resin are harvested by centrifugation.

-

Extraction: The cell and resin pellet is extracted with an organic solvent such as methanol or acetone. The solvent is then evaporated under vacuum to yield a crude extract.[7][8]

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning using a sequence of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to fractionate the metabolites based on their polarity.[8]

Purification of Myxochelins by Chromatography

Objective: To isolate and purify the target secondary metabolite from the crude extract.

Protocol:

-

Flash Chromatography: The enriched fraction from the liquid-liquid partitioning is subjected to flash chromatography on a C18-reverse phase silica gel column. A gradient of water and acetonitrile (both often containing 0.1% formic acid) is used for elution.[8]

-

Semi-preparative HPLC: Fractions containing the compound of interest, as determined by HPLC-MS analysis, are pooled and further purified by semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable solvent gradient.[8]

Structural Elucidation by Mass Spectrometry and NMR

Objective: To determine the chemical structure of the purified compound.

Protocol:

-

High-Resolution Mass Spectrometry (HR-MS): The purified compound is analyzed by HR-MS to determine its exact mass and molecular formula. Tandem MS (MS/MS) fragmentation analysis provides information about the substructures of the molecule.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the complete chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Analysis by HPLC-MS

Objective: To quantify the production titer of the secondary metabolite.

Protocol:

-

Sample Preparation: A known amount of the crude extract or fermentation broth is dissolved in a suitable solvent.

-

HPLC-MS Analysis: The sample is analyzed by HPLC coupled to a mass spectrometer (HPLC-MS). The compound is separated on a C18 column and detected by the mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Quantification: A calibration curve is generated using a pure standard of the compound. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.[7]

Visualizations: Pathways and Workflows

Myxochelin A Biosynthetic Pathway

Caption: Biosynthetic pathway of myxochelin A.

Experimental Workflow for Secondary Metabolite Discovery

Caption: General experimental workflow for microbial secondary metabolite discovery.

Conclusion and Future Perspectives

The study of microbial secondary metabolism is a dynamic field with immense potential for the discovery of novel bioactive compounds. While a direct role for this compound as a building block in a well-known secondary metabolite remains to be fully elucidated, the principles and methodologies outlined in this guide provide a robust framework for such investigations. The presence of α-isopropylmalate synthase homologs within biosynthetic gene clusters should be considered a strong lead for the discovery of novel natural products containing an isopropylmalonate-derived moiety. Advances in genome mining, metabolomics, and synthetic biology will undoubtedly accelerate the identification and characterization of these unique molecules. For researchers and drug development professionals, the exploration of non-canonical building blocks like this compound represents a promising frontier in the quest for the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Myxochelin biosynthesis: direct evidence for two- and four-electron reduction of a carrier protein-bound thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Myxochelin A, a new iron-chelating compound from Angiococcus disciformis (Myxobacterales). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering Pseudochelin Production in Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expanding the Myxochelin Natural Product Family by Nicotinic Acid Containing Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Enzymatic Conversion of Isopropylmalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of isopropylmalate, a critical step in the biosynthesis of the essential amino acid leucine. The leucine biosynthetic pathway is a validated target for the development of novel antimicrobial agents and herbicides, as it is essential in prokaryotes, fungi, and plants, but absent in humans.[1][2] This document details the enzymes involved, their kinetic properties, and the experimental protocols for their study, serving as a valuable resource for researchers in academia and the pharmaceutical industry.

The Leucine Biosynthesis Pathway: An Overview

The conversion of α-ketoisovalerate to leucine involves a four-step enzymatic pathway. The central part of this pathway is the transformation of isopropylmalate. The key enzymes involved in this conversion are:

-

2-Isopropylmalate Synthase (LeuA): Catalyzes the initial condensation of acetyl-CoA and α-ketoisovalerate to form 2-isopropylmalate.[1] This is the first committed step in leucine biosynthesis.[3]

-

Isopropylmalate Isomerase (LeuCD): A heterodimeric enzyme complex composed of a large subunit (LeuC) and a small subunit (LeuD).[2] It catalyzes the stereospecific isomerization of 2-isopropylmalate to 3-isopropylmalate.[4]

-

3-Isopropylmalate Dehydrogenase (LeuB): Catalyzes the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate, which is then transaminated to yield leucine.[5][6]

The expression and activity of these enzymes are tightly regulated, primarily through feedback inhibition by the end-product, leucine, which allosterically inhibits 2-isopropylmalate synthase.[7][8] Additionally, the intermediate α-isopropylmalate can act as an activator for the transcriptional regulator LeuB in some fungi, highlighting a complex regulatory network.[5]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the enzymes involved in isopropylmalate conversion have been characterized in various organisms. A summary of these parameters is presented below to facilitate comparison.

Table 1: Kinetic Parameters of 2-Isopropylmalate Synthase (LeuA)

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) |

| Saccharomyces cerevisiae | α-ketoisovalerate | 16 | - | - | 7.5 - 8.5 | - |

| Acetyl-CoA | 9 | - | - | |||

| Brassica juncea (Bju.IPMS1) | 2-oxoisovalerate | 1100 ± 100 | 1.9 ± 0.1 | 1.7 x 103 | - | - |

| Acetyl-CoA | 100 ± 20 | 2.1 ± 0.1 | 2.1 x 104 |

Data for S. cerevisiae from Kohlhaw et al. (1975)[9][10]. Data for B. juncea from an unreferenced source.

Table 2: Kinetic Parameters of Isopropylmalate Isomerase (LeuCD)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Methanocaldococcus jannaschii | racemic 2-isopropylmalate | 1900 | 4.2 (dehydration) | - | 70 |

| racemic 3-isopropylmalate | 39 | 1.8 (dehydration) |

Data from an unreferenced source.[11]

Table 3: Kinetic Parameters of 3-Isopropylmalate Dehydrogenase (LeuB)

| Organism | Substrate | Km (µM) | Optimal pH | Optimal Temperature (°C) |

| Methanocaldococcus jannaschii | 3-isopropylmalate | 24 | - | - |

| Arabidopsis thaliana (AtIPMDH2) | 3-isopropylmalate | - | - | - |

Data for M. jannaschii from an unreferenced source.[3] Kinetic data for AtIPMDH2 has been determined but specific values were not found in the provided search results.[6][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of these enzymes. The following sections provide protocols for enzyme assays and a general framework for protein purification.

Enzyme Assay Protocols

This assay measures the release of Coenzyme A (CoA) during the condensation reaction, which can be detected spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.5

-

Substrate 1: 10 mM α-ketoisovalerate (2-OIV)

-

Substrate 2: 5 mM Acetyl-CoA (ACoA)

-

DTNB solution: 10 mM in assay buffer

-

Purified 2-isopropylmalate synthase

Procedure:

-

Prepare a reaction mixture containing:

-

850 µL Assay Buffer

-

50 µL 10 mM 2-OIV (final concentration 0.5 mM)

-

50 µL 5 mM ACoA (final concentration 0.25 mM)

-

40 µL 10 mM DTNB (final concentration 0.4 mM)

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 10 µL of a suitable dilution of the purified enzyme.

-

Immediately monitor the increase in absorbance at 412 nm (the product of the reaction between CoA and DTNB has a high extinction coefficient at this wavelength).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

The activity of isopropylmalate isomerase can be measured by monitoring the formation of the intermediate, 2-isopropylmaleate, which has a characteristic absorbance at 235 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: 10 mM DL-threo-3-isopropylmalic acid

-

Purified isopropylmalate isomerase

Procedure:

-

In a quartz cuvette, mix:

-

970 µL Assay Buffer

-

20 µL 10 mM DL-threo-3-isopropylmalic acid (final concentration 0.2 mM)

-

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding 10 µL of the cell extract or purified enzyme.

-

Measure the increase in absorbance at 235 nm for 90 seconds.[13]

-

The change in absorbance can be converted to product concentration using the molar extinction coefficient of 2-isopropylmaleate (Δε235nm = 4,530 M-1cm-1).[13]

This assay is based on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate: 20 mM 3-isopropylmalate

-

Cofactor: 10 mM NAD+

-

Divalent Cation: 100 mM MgCl2 or MnCl2

-

Purified 3-isopropylmalate dehydrogenase

Procedure:

-

Prepare a reaction mixture in a cuvette:

-

850 µL Assay Buffer

-

50 µL 20 mM 3-isopropylmalate (final concentration 1 mM)

-

50 µL 10 mM NAD+ (final concentration 0.5 mM)

-

40 µL 100 mM MgCl2 (final concentration 4 mM)

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding 10 µL of a suitable dilution of the purified enzyme.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADH (ε340nm = 6220 M-1cm-1).

General Protein Purification Protocol

The enzymes of the leucine biosynthesis pathway can be purified using standard chromatographic techniques, often facilitated by the use of affinity tags on recombinant proteins.

1. Cell Lysis and Clarification:

-

Resuspend cell pellets expressing the target protein in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes) to remove cell debris.[14]

2. Affinity Chromatography (for His-tagged proteins):

-

Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3. Size-Exclusion Chromatography (Gel Filtration):

-

For further purification and to remove aggregates, the eluted fractions can be subjected to size-exclusion chromatography.

-

Equilibrate a gel filtration column (e.g., Superdex 200) with a buffer suitable for protein storage (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Load the concentrated protein sample and collect fractions corresponding to the expected molecular weight of the target protein.

4. Purity Assessment:

-

Analyze the purity of the fractions at each step using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[15]

-

Determine the protein concentration using a standard method such as the Bradford assay.[16]

Visualizing the Pathway and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Leucine Biosynthesis Pathway

Caption: The enzymatic conversion of isopropylmalate in the leucine biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Caption: A typical experimental workflow for the production and characterization of enzymes.

Conclusion

The enzymatic conversion of isopropylmalate is a well-defined and essential metabolic process in many organisms, making it an attractive target for therapeutic and agricultural applications. This guide provides a foundational understanding of the key enzymes involved, their kinetic properties, and the experimental approaches for their study. By leveraging this information, researchers can further investigate the intricacies of this pathway and contribute to the development of novel inhibitors with significant potential.

References

- 1. 2-isopropylmalate synthase - Proteopedia, life in 3D [proteopedia.org]

- 2. Structural studies on the enzyme complex isopropylmalate isomerase (LeuCD) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. The leucine biosynthetic pathway is crucial for adaptation to iron starvation and virulence in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Mechanism of Isopropylmalate Dehydrogenase from Arabidopsis thaliana: INSIGHTS ON LEUCINE AND ALIPHATIC GLUCOSINOLATE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Leucine Biosynthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]